1-Chloro-4-(difluoromethoxy)benzene
Overview
Description
1-Chloro-4-(difluoromethoxy)benzene is a colorless to light-yellow liquid . It is primarily used as an intermediate in various chemical reactions.
Synthesis Analysis
The synthesis of 1-Chloro-4-(difluoromethoxy)benzene involves several chemical reactions. For instance, one method involves the reaction of chlorobenzene with a concentrated sodium hydroxide solution at temperatures above 350 ºC . The presence of electron-withdrawing groups (such as nitro) ortho and para to the chlorine substantially enhance the rate of substitution .
Molecular Structure Analysis
The molecular formula of 1-Chloro-4-(difluoromethoxy)benzene is C7H5ClF2O . The molecular weight is 178.57 g/mol .
Chemical Reactions Analysis
1-Chloro-4-(difluoromethoxy)benzene can undergo various chemical reactions. For example, it can react with chlorine in tetrachloromethane to yield different products . It can also react with sodium hydroxide in various solvents at 110℃ .
Physical And Chemical Properties Analysis
1-Chloro-4-(difluoromethoxy)benzene is a clear colorless liquid with an aromatic odor . It has a boiling point of 233.1±35.0 °C . The density is 1.3±0.1 g/cm^3 . It has a molar refractivity of 44.8±0.3 cm^3 . The compound has 2 H-bond acceptors and 0 H-bond donors .
Scientific Research Applications
Application 1: Synthesis of Trifluoromethylpyridines
- Summary of the Application: Trifluoromethylpyridines (TFMP) and its derivatives, which can be synthesized using 1-Chloro-4-(difluoromethoxy)benzene, are used in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests .
- Results or Outcomes: Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Application 2: Direct Arylations of Heteroarenes
Safety And Hazards
1-Chloro-4-(difluoromethoxy)benzene is classified as a warning hazard according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It has hazard statements H227, H302, H315, H319, and H335 . Precautionary statements include P210, P261, P301+P312, P302+P352, P304+P340, and P305+P351+P338 .
Future Directions
properties
IUPAC Name |
1-chloro-4-(difluoromethoxy)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF2O/c8-5-1-3-6(4-2-5)11-7(9)10/h1-4,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYJQEQBXNOPBAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70451222 | |
Record name | 1-chloro-4-(difluoromethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70451222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-4-(difluoromethoxy)benzene | |
CAS RN |
81932-03-8 | |
Record name | 1-chloro-4-(difluoromethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70451222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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